molecular formula C21H34Cl2N4O3 B13792967 D-Val-Phe-Lys chloromethyl ketone.dihydrochloride

D-Val-Phe-Lys chloromethyl ketone.dihydrochloride

Cat. No.: B13792967
M. Wt: 461.4 g/mol
InChI Key: NODUKTQIPFXATR-ITJMAPPJSA-N
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Description

D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is a selective irreversible inhibitor of plasmin, a key enzyme involved in the breakdown of fibrin in blood clots. This compound exhibits high selectivity for plasmin over urokinase, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Val-Phe-Lys chloromethyl ketoneThe final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The chloromethyl ketone group is introduced in the final steps, followed by purification and conversion to the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

D-Val-Phe-Lys chloromethyl ketone.dihydrochloride primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products

The major products formed from these reactions are covalently modified proteins, where the chloromethyl ketone group has reacted with nucleophilic residues on the target protein .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by covalently modifying the active site of plasmin, thereby inhibiting its enzymatic activity. The chloromethyl ketone group reacts with nucleophilic residues in the active site, leading to irreversible inhibition. This high selectivity for plasmin over other proteases is due to the specific interactions between the peptide sequence and the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Val-Phe-Lys chloromethyl ketone.dihydrochloride is unique due to its high selectivity for plasmin and its irreversible mode of action. This makes it a valuable tool for studying plasmin’s role in various biological processes and for developing potential therapeutic applications .

Properties

Molecular Formula

C21H34Cl2N4O3

Molecular Weight

461.4 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C21H33ClN4O3.ClH/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23;/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29);1H/t16-,17-,19+;/m0./s1

InChI Key

NODUKTQIPFXATR-ITJMAPPJSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N.Cl

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N.Cl

Origin of Product

United States

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